molecular formula C7H14ClNO2 B3012011 METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL CAS No. 2416237-50-6

METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL

Cat. No.: B3012011
CAS No.: 2416237-50-6
M. Wt: 179.64
InChI Key: WYTTYBVDLXBTMU-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)propanoate hydrochloride typically involves the reaction of azetidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of azetidine to the acrylate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for methyl 3-(azetidin-3-yl)propanoate hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(azetidin-3-yl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azetidin-3-yl)propanoate hydrochloride is unique due to its specific structural features, including the azetidine ring and the ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Methyl 3-(azetidin-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

Methyl 3-(azetidin-3-yl)propanoate hydrochloride is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The synthesis typically involves the reaction of azetidine with methyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate. This nucleophilic addition results in the formation of the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthetic Route Overview

StepReactionConditions
1Azetidine + Methyl AcrylateBase (NaH or K2CO3), solvent
2Ester formationHeat
3Hydrochloride salt formationHCl treatment

Antimicrobial and Anticancer Properties

Methyl 3-(azetidin-3-yl)propanoate hydrochloride has been investigated for its antimicrobial and anticancer activities. Studies indicate that azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds similar to methyl 3-(azetidin-3-yl)propanoate have shown selective inhibition of tumor cell growth, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of methyl 3-(azetidin-3-yl)propanoate hydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various azetidine derivatives, methyl 3-(azetidin-3-yl)propanoate hydrochloride was found to significantly inhibit the proliferation of human cancer cell lines compared to controls. The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer properties .
  • Antimicrobial Effects : Research has shown that azetidine derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Methyl 3-(azetidin-3-yl)propanoate hydrochloride exhibited a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 3-(azetidin-3-yl)propanoate hydrochloride, it is useful to compare it with other azetidine derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
Methyl 3-(azetidin-1-yl)propanoateModerateHigh
Methyl 2-(azetidin-2-yl)butanoateLowModerate
Methyl 4-(azetidin-4-yl)acetateHighLow

This table highlights that while some derivatives exhibit varying levels of biological activity, methyl 3-(azetidin-3-yl)propanoate hydrochloride stands out for its combined antimicrobial and anticancer effects.

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVGLQNMJTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416237-50-6
Record name methyl 3-(azetidin-3-yl)propanoate hydrochloride
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